N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolylmethyl group and a complex 1-azatricyclic system. Its synthesis likely involves amide coupling between functionalized benzodioxolylmethyl and azatricyclic precursors, analogous to methods reported for structurally related compounds . Crystallographic analysis of such molecules often employs SHELX software for structure refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19-6-4-15-10-16(9-14-2-1-7-25(19)20(14)15)24-22(28)21(27)23-11-13-3-5-17-18(8-13)30-12-29-17/h3,5,8-10H,1-2,4,6-7,11-12H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEANQCBLRDXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, including the formation of the benzodioxole ring and the tricyclic core. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction is carried out under specific conditions, such as the presence of a palladium catalyst, a suitable base like cesium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets. In the context of its anticancer activity, this compound targets microtubules, disrupting their polymerization and leading to cell cycle arrest and apoptosis . The benzodioxole moiety plays a crucial role in binding to the target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several ethanediamide derivatives. Below is a comparative analysis based on molecular structure, synthesis, and bioactivity (where available):
Key Observations:
Structural Diversity :
- The target compound’s 1-azatricyclic system distinguishes it from simpler analogs like K-16, which lacks a polycyclic framework. This tricyclic core may enhance binding specificity in biological targets due to conformational rigidity .
- Compared to the oxazol-containing analog , the benzodioxole group in the target compound may confer improved solubility or metabolic resistance, as benzodioxoles are less prone to oxidative degradation than furan derivatives.
Synthesis :
- K-16 was synthesized via amide coupling using oxalyl chloride and triethylamine, yielding 62%. The target compound likely follows a similar route but requires advanced intermediates for the azatricyclic moiety, which could reduce overall yield.
- The thiazolidinedione derivative employs carbodiimide-mediated coupling, suggesting alternative strategies for ethanediamide formation.
Bioactivity: K-16 exhibited auxin-like activity in Arabidopsis thaliana, reducing primary root elongation at 0.1 µM .
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety and a tricyclic structure, which contributes to its biological properties. The IUPAC name provides insight into its structural complexity:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N3O5 |
| Molecular Weight | 345.36 g/mol |
While specific mechanisms for this compound are not extensively documented, similar compounds have demonstrated various biological activities:
- Anticancer Activity : Compounds with similar structural features have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and interfering with cell cycle progression.
- Anti-inflammatory Effects : Some benzodioxole derivatives exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation.
- Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress and apoptosis.
Biological Activity Overview
The following table summarizes the known biological activities associated with the compound and its analogs:
Case Study 1: Anticancer Properties
A study investigated the effects of a structurally similar compound on breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In a neurotoxicity model using SH-SY5Y neuroblastoma cells, another derivative was shown to significantly reduce cell death caused by oxidative stress. The compound's ability to enhance antioxidant enzyme activity was highlighted as a key mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
